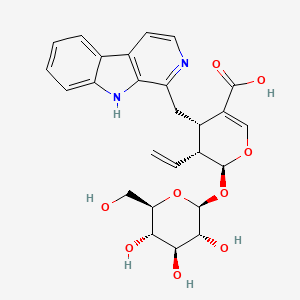
Lyalosidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lyalosidic acid can be extracted from plant sources using ethanol, hydroethanol, and water extracts . The extraction process involves preparing different stem and leaf extracts and fractions, followed by sequential liquid-liquid acid-base alkaloid separations . The synthetic routes for this compound typically involve the cyclization of secologanin and tryptamine moieties .
Industrial Production Methods
The process includes the use of solvents like ethanol and water, followed by purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lyalosidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is its conversion to harman, a simple β-carboline alkaloid, through treatment with β-glucosidase in acetate buffer .
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products
The major products formed from these reactions include harman and other β-carboline derivatives .
Applications De Recherche Scientifique
Lyalosidic acid has been studied for its potential antileishmanial and antiplasmodial activities . It has shown promise in inhibiting the growth of Leishmania species and Plasmodium falciparum, the parasite responsible for malaria . Additionally, this compound is being explored for its potential use in treating metabolic disorders like diabetes due to its ability to modulate oxidative stress and inflammation .
Mécanisme D'action
The mechanism of action of lyalosidic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the aggregation of amyloidogenic peptides, reduce oxidative stress, and modulate inflammatory pathways . These actions contribute to its potential therapeutic effects in treating diseases like diabetes and leishmaniasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Strictosidinic acid: Another monoterpene indole alkaloid with similar biological activities.
Ophiorine B: Known for its antileishmanial activity.
Uniqueness
Lyalosidic acid stands out due to its unique structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and form significant products like harman adds to its uniqueness .
Propriétés
Numéro CAS |
104821-27-4 |
|---|---|
Formule moléculaire |
C26H28N2O9 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
(2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C26H28N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-8,11-12,15,19,21-23,25-26,28-32H,1,9-10H2,(H,33,34)/t12-,15+,19-,21-,22+,23-,25+,26+/m1/s1 |
Clé InChI |
UZLBTLIRYSYTRG-PVAZCJMFSA-N |
SMILES isomérique |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
SMILES canonique |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


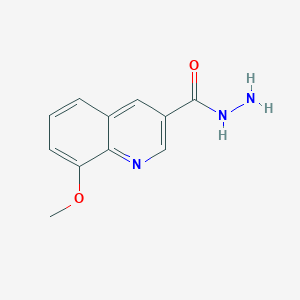
![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
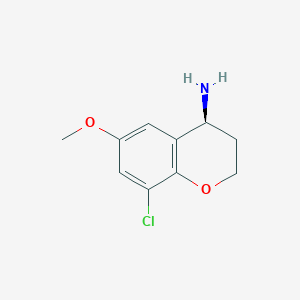
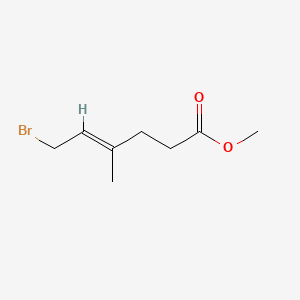
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
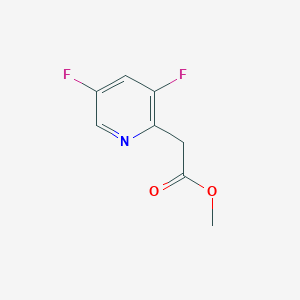
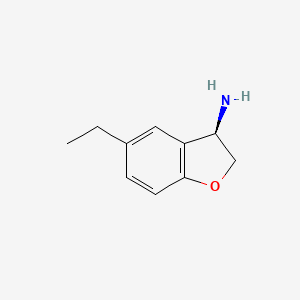

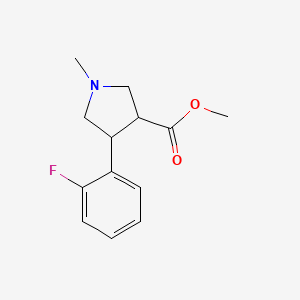
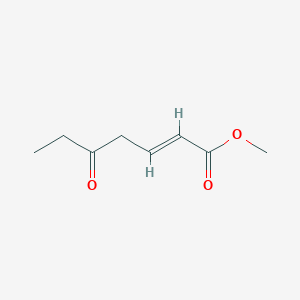
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
